[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol
Description
The exact mass of the compound this compound is 306.02554 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-5-methyl-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPUVLWDNQVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Positional Isomer Analysis by Gc Ms and Hplc:
Positional isomers of '[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol' could result from variations in the substitution pattern on the phenyl ring. Both Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC can be effective for the separation and identification of such isomers. nih.gov
GC-MS is particularly well-suited for volatile and thermally stable compounds. The separation on a GC column is based on boiling point and polarity differences, while the mass spectrometer provides fragmentation patterns that can help distinguish between isomers. researchgate.net
Proposed GC-MS Method Parameters for Positional Isomer Analysis:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
HPLC, with its diverse stationary phase chemistries, can also be optimized to separate positional isomers. Method development would involve screening different columns and mobile phase compositions to achieve baseline separation.
Chiral Isomeric Analysis by Chiral Hplc:
While '[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol' itself is not chiral, chiral impurities could be present if chiral starting materials or catalysts are used in the synthesis. Chiral HPLC is the gold standard for separating enantiomers. scirp.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for a broad range of compounds, including benzyl (B1604629) alcohols. scirp.org
Illustrative Chiral HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H or similar amylose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Differentiation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to confirm the identity of 'this compound' and to distinguish it from its isomers.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the aromatic protons would be particularly useful in confirming the substitution pattern on the phenyl ring, thus differentiating positional isomers. For instance, the splitting patterns of the aromatic protons would differ significantly between isomers.
¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule, further confirming the structure and helping to identify isomeric impurities.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of protons, which can be crucial for distinguishing certain isomers.
Expected ¹H NMR Spectral Data for Isomer Differentiation:
| Isomer | Expected Aromatic Proton Signals | Key Differentiating Features |
|---|---|---|
| This compound | Two singlets (or narrow doublets) in the aromatic region. | The relative chemical shifts of the two aromatic protons will be characteristic of this specific substitution pattern. |
| Potential Positional Isomers | Different splitting patterns (e.g., doublets, triplets, doublet of doublets) and coupling constants. | The number of signals and their multiplicities will directly reflect the arrangement of substituents on the aromatic ring. |
By employing a combination of these high-resolution analytical methods, a comprehensive purity and isomeric profile of 'this compound' can be established, ensuring its quality and suitability for its intended application.
Chemical Reactivity and Derivatization of 2 Benzyloxy 4 Bromo 5 Methylphenyl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in [2-(benzyloxy)-4-bromo-5-methylphenyl]methanol is a key site for various functional group transformations, including oxidation, halogenation, and the formation of esters and ethers.
Oxidation Reactions
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 2-(benzyloxy)-4-bromo-5-methylbenzaldehyde. This transformation is a crucial step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
One common and effective method for the oxidation of benzylic alcohols is the use of manganese dioxide (MnO₂). This reagent is known for its selectivity in oxidizing allylic and benzylic alcohols, often under mild conditions, which helps to prevent over-oxidation to the carboxylic acid. The reaction is typically carried out in a non-polar solvent such as dichloromethane or chloroform at room temperature.
| Oxidizing Agent | Typical Solvent | Temperature | Product |
| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temperature | 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde |
| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde |
This table presents common reagents for the oxidation of benzylic alcohols.
Halogenation (e.g., Conversion to Benzyl (B1604629) Bromide)
The hydroxyl group of this compound can be readily converted to a halogen, most commonly bromine, to yield 1-(benzyloxy)-4-bromo-2-(bromomethyl)-5-methylbenzene. This transformation converts the alcohol into a more reactive electrophile, suitable for subsequent nucleophilic substitution reactions.
A widely used method for this conversion is the Appel reaction, which employs a combination of triphenylphosphine (PPh₃) and a halogen source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The reaction proceeds via a phosphonium intermediate, which is then displaced by the halide ion. These reactions are typically fast and efficient, providing the benzyl bromide in good yield.
| Reagent System | Solvent | Temperature | Product |
| PPh₃ / CBr₄ | Dichloromethane | 0 °C to Room Temperature | 1-(Benzyloxy)-4-bromo-2-(bromomethyl)-5-methylbenzene |
| PPh₃ / NBS | Dichloromethane | 0 °C to Room Temperature | 1-(Benzyloxy)-4-bromo-2-(bromomethyl)-5-methylbenzene |
| PBr₃ | Diethyl ether | 0 °C | 1-(Benzyloxy)-4-bromo-2-(bromomethyl)-5-methylbenzene |
This table outlines common methods for the conversion of benzylic alcohols to benzyl bromides.
Esterification and Etherification Reactions
The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. Similarly, etherification reactions can be performed to introduce various alkyl or aryl groups.
Esterification: The formation of esters can be achieved through Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine.
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from this alcohol. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the ether.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Esterification | Acyl Chloride, Base | Ester |
| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Ether |
This table summarizes common esterification and etherification reactions for primary alcohols.
Transformations of the Benzyloxy Group
The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its removal, or deprotection, is a key step in many synthetic routes to reveal the free phenol (B47542).
Catalytic Hydrogenation for Deprotection
The most common and often preferred method for the cleavage of a benzyl ether is catalytic hydrogenation. This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a protic solvent like ethanol or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure.
This method is highly efficient and generally provides clean conversion to the corresponding phenol, in this case, 4-bromo-2-(hydroxymethyl)-5-methylphenol. A key advantage of catalytic hydrogenation is that the by-product, toluene, is volatile and easily removed. However, care must be taken as other functional groups in the molecule, such as alkenes or alkynes, may also be reduced under these conditions. The presence of the bromine atom on the aromatic ring is generally tolerated under standard palladium-catalyzed hydrogenation conditions, although dehalogenation can sometimes be a competing side reaction, particularly with more active catalysts or under harsher conditions.
| Catalyst | Hydrogen Source | Typical Solvent | Product |
| 10% Pd/C | H₂ (gas) | Ethanol, Methanol | 4-Bromo-2-(hydroxymethyl)-5-methylphenol |
| 5% Pd/C | H₂ (gas) | Ethyl Acetate (B1210297) | 4-Bromo-2-(hydroxymethyl)-5-methylphenol |
| Pearlman's Catalyst (Pd(OH)₂/C) | H₂ (gas) | Ethanol | 4-Bromo-2-(hydroxymethyl)-5-methylphenol |
This table details common conditions for the catalytic hydrogenation of benzyl ethers.
Alternative Cleavage Methods for Benzyl Ethers
While catalytic hydrogenation is a widely used method, certain substrates may not be compatible with the reaction conditions. In such cases, a variety of alternative methods for benzyl ether cleavage are available.
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (BCl₃) or boron tribromide (BBr₃), can effectively cleave benzyl ethers. These reactions are typically performed at low temperatures in an inert solvent like dichloromethane. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the benzylic carbon.
Oxidative Cleavage: Certain oxidizing agents can be used to cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a reagent that can selectively cleave benzyl ethers, particularly those with electron-donating groups on the benzyl ring, though it can also be used for simple benzyl ethers.
| Cleavage Method | Reagent | Conditions |
| Lewis Acid-Mediated | Boron Trichloride (BCl₃) | Dichloromethane, -78 °C to 0 °C |
| Lewis Acid-Mediated | Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to 0 °C |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane/Water, Room Temperature |
This table presents alternative methods for the deprotection of benzyl ethers.
Reactivity of the Bromine Substituent
The carbon-bromine bond on the aromatic ring is a key site for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNA) of an aryl bromide is generally challenging due to the high electron density of the benzene ring, which repels incoming nucleophiles. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.
In the case of this compound, the substituents present (benzyloxy, methyl, and hydroxymethyl) are all electron-donating or weakly activating, which further disfavors classical SNAr pathways. Therefore, direct displacement of the bromine atom by common nucleophiles is not expected to be a facile process under standard conditions. However, under forcing conditions or with the use of highly reactive nucleophiles, some substitution may be achievable, though likely with poor yields and potential side reactions involving the other functional groups.
No specific experimental data for nucleophilic aromatic substitution on this compound is readily available in the surveyed literature. The reactivity is inferred from the general principles of SNAr reactions on similarly substituted aromatic rings.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the derivatization of aryl bromides under relatively mild conditions. The bromine atom in this compound serves as an excellent handle for such transformations, allowing for the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a highly efficient method for forming carbon-carbon bonds. researchgate.net It is anticipated that this compound would readily participate in Suzuki couplings with various aryl- and vinylboronic acids or their esters. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The other functional groups on the molecule are generally stable under these conditions.
Illustrative Suzuki-Miyaura Coupling Conditions:
| Parameter | Condition |
|---|---|
| Aryl Bromide | This compound |
| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water, or DMF |
| Temperature | 80-120 °C |
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups onto the aromatic ring of this compound. The reaction is catalyzed by a palladium complex and requires a base. The regioselectivity of the addition to the alkene is influenced by the nature of the alkene and the reaction conditions.
Illustrative Heck Reaction Conditions:
| Parameter | Condition |
|---|---|
| Aryl Bromide | This compound |
| Alkene | Styrene or an acrylate (B77674) ester |
| Catalyst | Pd(OAc)₂ or PdCl₂ |
| Ligand | PPh₃ or other phosphine ligands |
| Base | Et₃N, K₂CO₃, or NaOAc |
| Solvent | DMF, NMP, or Acetonitrile (B52724) |
| Temperature | 100-140 °C |
Electrophilic Aromatic Substitution on the Substituted Phenyl Ring
The existing substituents on the phenyl ring of this compound direct the position of any subsequent electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents are as follows:
-OCH₂Ph (Benzyloxy): A strongly activating ortho-, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.
-CH₃ (Methyl): An activating ortho-, para-director through an inductive effect and hyperconjugation.
-Br (Bromo): A deactivating ortho-, para-director. The electron-withdrawing inductive effect deactivates the ring, but the lone pairs on the bromine atom direct incoming electrophiles to the ortho and para positions through resonance.
-CH₂OH (Hydroxymethyl): A weakly deactivating group due to the inductive effect of the oxygen atom.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions with the benzyloxy and hydroxymethyl groups.
Chemo- and Regioselectivity in Multireactive Systems
The presence of multiple reactive sites in this compound—the C-Br bond, the aromatic ring, and the hydroxymethyl group—necessitates careful consideration of chemo- and regioselectivity in its derivatization.
In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-H bonds of the aromatic ring under typical conditions, ensuring high chemoselectivity for reactions at the bromine-substituted position. The hydroxymethyl group is generally unreactive under these conditions, although protection may be necessary with certain highly reactive reagents or under harsh conditions.
For electrophilic aromatic substitution, the regioselectivity is dictated by the combined directing effects of the existing substituents, as discussed in the previous section. The C3 position is the most likely site for substitution due to the strong activating and directing influence of the benzyloxy group.
In reactions involving the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent nucleophilic substitution, the choice of reagents is critical to avoid reactions at the aromatic ring or cleavage of the benzyloxy ether. For instance, mild oxidizing agents like manganese dioxide (MnO₂) could selectively oxidize the benzylic alcohol to an aldehyde without affecting the other functional groups.
By carefully selecting the reaction conditions and reagents, it is possible to selectively modify one functional group in the presence of others, highlighting the utility of this compound as a versatile building block in organic synthesis.
Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 4 Bromo 5 Methylphenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR for Structural Connectivity
No published ¹H NMR data containing chemical shifts, multiplicities, coupling constants, and integration values for [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol could be located.
Carbon (¹³C) NMR for Carbon Framework Elucidation
No published ¹³C NMR data detailing the chemical shifts of the carbon atoms in the structure of this compound is available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
There are no available 2D NMR studies (such as COSY or HSQC) in the scientific literature for this compound to definitively establish proton-proton or proton-carbon correlations.
Infrared (IR) Spectroscopy for Functional Group Identification
A published and annotated IR spectrum for this compound, which would identify characteristic absorption bands for its functional groups (e.g., O-H stretch for the alcohol, C-O stretches for the ether and alcohol, C-Br stretch, and aromatic C-H and C=C stretches), could not be found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight of this compound can be calculated as 307.19 g/mol , no experimental mass spectrometry data is available. This includes the mass-to-charge ratio (m/z) of the molecular ion peak and the fragmentation pattern, which would provide further confirmation of the structure.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is not known.
High-Resolution Analytical Methods for Purity and Isomeric Analysis
The comprehensive characterization of 'this compound' necessitates the use of high-resolution analytical techniques to ascertain its purity and to identify and quantify any potential isomers. Given the absence of specific standardized methods for this particular compound in publicly available literature, this section outlines a proposed analytical workflow based on established methods for structurally related substituted benzyl (B1604629) alcohols, brominated aromatic compounds, and benzyloxy derivatives.
The primary objectives of these analytical methods are to:
Quantify the purity of the 'this compound' bulk substance.
Separate and identify potential process-related impurities and degradation products.
Resolve and quantify potential positional isomers that may arise during synthesis.
Address potential chiral analysis if applicable to the molecular structure or synthesis route.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity profiling of pharmaceutical ingredients and fine chemicals. medwinpublishers.comresearchgate.net For a compound like 'this compound', a reversed-phase HPLC (RP-HPLC) method coupled with ultraviolet (UV) detection would be the primary choice for purity determination. helixchrom.comjpionline.org
A typical RP-HPLC method would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. damascusuniversity.edu.syaustinpublishinggroup.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to resolve impurities with a wide range of polarities. UV detection is suitable due to the presence of aromatic chromophores in the molecule.
Hypothetical RP-HPLC Method Parameters for Purity Analysis:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 60% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Isomeric Analysis
Isomeric impurities can include positional isomers, and if a chiral center is present or introduced, enantiomers.
Computational Chemistry and Theoretical Studies on 2 Benzyloxy 4 Bromo 5 Methylphenyl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties with a good balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, FMO analysis would predict the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In aromatic compounds containing both electron-donating (e.g., benzyloxy, methyl) and electron-withdrawing (e.g., bromo) groups, the distribution of HOMO and LUMO densities is influenced by the interplay of these substituents. It is expected that the HOMO would be localized more on the electron-rich aromatic ring, while the LUMO might be distributed over the entire molecule or concentrated on specific atoms.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values and would need to be calculated using appropriate computational methods.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate different potential values: red regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green areas correspond to neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the benzyloxy and methanol (B129727) groups due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential site for nucleophilic interaction. The aromatic rings would show a complex potential distribution influenced by the various substituents.
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computed molecular structure. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be highly informative. DFT calculations can predict vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra. Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure and assign specific signals to individual atoms.
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules interact with their neighbors through various non-covalent forces, such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions in a crystal packing. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal.
Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Contact Type | Percentage Contribution |
|---|---|
| H···H | ~40-50% |
| C···H/H···C | ~20-30% |
| O···H/H···O | ~10-15% |
| Br···H/H···Br | ~5-10% |
Note: These are estimated percentages based on typical values for similar organic molecules.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For this compound, one could computationally study various reactions, such as the oxidation of the methanol group to an aldehyde or the substitution of the bromine atom. By calculating the energies of the transition states for different possible pathways, one can predict the most likely reaction mechanism. For instance, in a substitution reaction, one could determine whether the reaction proceeds through an SN1 or SN2 mechanism by analyzing the computed intermediates and transition states.
Role of 2 Benzyloxy 4 Bromo 5 Methylphenyl Methanol in Advanced Organic Synthesis and Material Science
As a Building Block for Complex Polyaromatic Systems
The structure of [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol is ideally suited for the synthesis of complex polyaromatic systems and fused-ring compounds. The presence of a bromine atom allows for its participation in a variety of powerful carbon-carbon bond-forming cross-coupling reactions, which are fundamental to the construction of extended aromatic structures.
Key Reactive Sites for Polyaromatic Synthesis:
| Functional Group | Potential Reaction Type | Resulting Structure |
| Bromine Atom | Suzuki-Miyaura Coupling | Biaryl systems |
| Bromine Atom | Stille Coupling | Aryl-stannane coupling products |
| Bromine Atom | Heck Reaction | Aryl-alkene adducts |
| Bromine Atom | Sonogashira Coupling | Aryl-alkyne structures |
| Hydroxymethyl Group | Oxidation to Aldehyde | Precursor for cyclization reactions |
Detailed research findings indicate that ortho-quinone methides (o-QMs), which can be generated from ortho-hydroxybenzyl alcohol derivatives, are effective in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles to yield fused-ring systems. rsc.org Following debenzylation, the resulting ortho-hydroxybenzyl alcohol derivative of the title compound could potentially be converted to an o-QM, facilitating the synthesis of complex heterocyclic and carbocyclic frameworks.
Furthermore, the bromine atom can be readily displaced through palladium-catalyzed reactions to introduce new aryl or vinyl substituents. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biaryl structure, which could then undergo intramolecular cyclization, promoted by the adjacent functional groups, to form a polycyclic aromatic hydrocarbon (PAH). The methyl group on the aromatic ring can also influence the regioselectivity of these cyclization reactions and modify the electronic properties of the resulting polyaromatic system.
Precursor to Highly Functionalized Pharmaceutical Intermediates
The structural motifs present in this compound are found in a variety of bioactive molecules, making it a valuable precursor for the synthesis of highly functionalized pharmaceutical intermediates. The strategic placement of its functional groups allows for sequential and site-selective modifications to build complex molecular scaffolds.
The benzyloxy group serves as a robust protecting group for the phenolic oxygen, allowing for reactions at other sites of the molecule without unintended interference. This is a common strategy in multi-step syntheses of natural products and active pharmaceutical ingredients (APIs). The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a handle for introducing a wide range of functionalities.
For example, compounds with a 2-bromo-5-alkoxy-benzohydrazide core have been investigated for their analgesic, antifungal, and antibacterial activities. nih.gov The title compound could be a starting material for analogous structures. Additionally, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives have been designed as multifunctional agents for the treatment of Parkinson's disease, highlighting the relevance of the substituted phenyl ring system in medicinal chemistry. nih.gov While not a direct derivative, this illustrates the utility of the core scaffold.
The bromo-substituent is particularly useful for introducing diversity into molecular libraries for drug discovery through cross-coupling reactions. This allows for the rapid synthesis of a variety of analogs with different substituents at that position, which is a key step in structure-activity relationship (SAR) studies.
Applications in Polymer Chemistry
The bifunctional nature of this compound, possessing both a reactive bromine atom and a hydroxymethyl group, suggests its potential as a monomer in the synthesis of functional polymers.
The hydroxymethyl group can participate in condensation polymerizations with appropriate comonomers to form polyesters or polyethers. The resulting polymers would have pendant bromo- and benzyloxy-substituted phenyl groups, which could be further modified post-polymerization. For instance, the bromine atom could be used for grafting other polymer chains or for introducing specific functionalities along the polymer backbone via polymer-analogous reactions.
Alternatively, the bromine atom can be utilized in transition metal-catalyzed polymerizations, such as Suzuki or Stille polycondensation, with a suitable difunctional comonomer. In this scenario, the hydroxymethyl group could be protected during polymerization and later deprotected to provide reactive sites on the polymer side chains. These hydroxyl groups could then be used to modify the polymer's properties, for example, by introducing hydrophilic or biocompatible moieties.
Potential Polymerization Pathways:
| Reactive Group(s) | Polymerization Type | Resulting Polymer Type |
| Hydroxymethyl | Condensation Polymerization | Polyesters, Polyethers |
| Bromine | Suzuki/Stille Polycondensation | Conjugated Polymers |
Design and Synthesis of Advanced Organic Materials
The synthesis of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs), often relies on the precise assembly of functionalized aromatic building blocks. This compound possesses key features that make it an attractive candidate for the development of such materials.
The core phenyl ring, with its defined substitution pattern, can be incorporated into larger conjugated systems that form the emissive or charge-transporting layers of OLEDs. The benzyloxy group can influence the solid-state packing and morphology of the material, which are critical factors for device performance. The bromine atom provides a reactive handle for coupling with other aromatic units to extend the conjugation length and tune the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength.
The hydroxymethyl group offers a site for attaching the molecule to a polymer backbone or a substrate, or for introducing solubilizing groups to improve processability. The synthesis of fused-ring systems from this precursor, as discussed in section 6.1, is also highly relevant to the creation of rigid, planar molecules with high thermal stability and charge mobility, which are desirable characteristics for organic electronic materials.
Strategy for Modular Synthesis utilizing this compound
A modular or convergent synthesis strategy involves the preparation of complex molecules from several pre-synthesized building blocks or modules. This approach is often more efficient than a linear synthesis for constructing large and complex targets. This compound is an excellent example of a molecular module that can be elaborated and then coupled with other modules in a convergent fashion.
The distinct reactivity of the bromine atom and the hydroxymethyl group allows for a two-directional synthetic approach. For example, the hydroxymethyl group can be used to build one part of a target molecule, while the bromine atom is reserved for a late-stage cross-coupling reaction to connect this fragment to another complex intermediate. The benzyloxy group acts as a stable protecting group throughout these transformations and can be removed at a later stage if the free phenol (B47542) is required.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
Direct and dedicated research on [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol is sparse in current scientific literature. Its main recognition comes from its availability through various chemical suppliers, where it is cataloged as a synthetic intermediate or building block. The implicit value of the compound is understood through the well-established chemistry of its constituent parts. The aromatic core, substituted with electron-donating groups (benzyloxy, methyl) and a halogen, makes it an interesting substrate for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The primary alcohol function is a classic precursor for aldehydes, esters, and benzylic halides, while the benzyl (B1604629) ether serves as a common and reliable protecting group for the phenolic oxygen. Thus, the current research landscape is not defined by studies of this molecule, but by the vast potential for its use in the synthesis of more complex molecular architectures.
Unexplored Reactivity and Synthetic Opportunities
The trifunctional nature of this compound opens numerous avenues for synthetic exploration. Many of its potential reactions remain undocumented and represent significant opportunities for investigation.
Transformations of the Methanol (B129727) Group: The primary alcohol is a key site for functionalization. Its oxidation to the corresponding aldehyde, [2-(benzyloxy)-4-bromo-5-methylphenyl]carbaldehyde, would yield a crucial intermediate for reactions such as Wittig olefinations, reductive aminations, and the formation of Schiff bases, which are important in coordination chemistry and medicinal applications nih.gov. Furthermore, its conversion into a more reactive leaving group, such as a benzyl bromide or tosylate, would create a potent electrophile for introducing the entire molecular scaffold into other molecules via nucleophilic substitution organic-chemistry.orggoogle.com.
Cross-Coupling Reactions at the Bromo Position: The bromo-substituent is arguably the molecule's most valuable handle for creating molecular complexity. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a large library of derivatives with diverse functionalities.
Manipulation of the Benzyl Ether: The benzyl ether is a robust protecting group, but its selective cleavage to unmask the phenol (B47542) provides another strategic point for modification. This deprotection would yield (4-bromo-2-hydroxy-5-methylphenyl)methanol, a bifunctional intermediate where the resulting phenol could undergo O-alkylation, O-acylation, or be used in reactions like the Williamson ether synthesis.
Potential for Developing Novel Methodologies
Beyond its use in established reactions, this compound could serve as a valuable substrate for the development and validation of new synthetic methods.
Testing New Catalytic Systems: The molecule's combination of a soft (bromo) and a hard (hydroxyl) reactive site makes it an excellent test case for developing chemoselective catalysts. For example, new catalysts could be designed to selectively perform a cross-coupling reaction at the C-Br bond without affecting the alcohol, or vice-versa.
Sequential and One-Pot Reactions: Its structure is well-suited for designing efficient, multi-step, one-pot syntheses. A hypothetical sequence could involve a Suzuki coupling at the bromo-position, followed by in-situ oxidation of the alcohol to the aldehyde, and a subsequent condensation reaction, all performed in a single vessel. Such methodologies are highly sought after in process chemistry for their efficiency and reduced waste.
Flow Chemistry Applications: The development of continuous flow processes for the synthesis and derivatization of this compound could offer improved safety, scalability, and reaction control compared to batch processing organic-chemistry.org. For instance, a flow reactor could be used for a hazardous bromination step or a highly exothermic coupling reaction.
Interdisciplinary Research Prospects
The structural motifs present in this compound make it a highly attractive starting point for interdisciplinary research, particularly in medicinal chemistry, materials science, and agrochemical development.
Medicinal Chemistry: Aryl bromides are fundamental intermediates in the synthesis of pharmaceuticals nih.gov. The bromine atom can be replaced with various groups to modulate a compound's biological activity, or it can participate in halogen bonding to enhance binding affinity with a biological target mdpi.com. The scaffold of this molecule could be elaborated into novel classes of compounds for screening against various diseases. The substituted phenyl ring is a common feature in many bioactive molecules, and the ability to easily diversify its structure via cross-coupling makes it a valuable core for drug discovery programs nih.gov.
Materials Science: The molecule can be viewed as a precursor to functional monomers. After modification, for instance by introducing a polymerizable group like a vinyl or acrylate (B77674) moiety via reaction at the alcohol, it could be incorporated into polymers. The presence of a heavy bromine atom and a polar benzyloxy group could impart specific properties to the resulting material, such as increased refractive index, flame retardancy, or altered photophysical characteristics.
Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic intermediates acs.org. This compound provides a platform to build new potential agrochemicals, where the various functional groups can be tailored to optimize activity, selectivity, and environmental persistence.
Data Tables
Table 1: Summary of Potential Future Research Directions
| Research Area | Specific Opportunity | Potential Outcome |
|---|---|---|
| Unexplored Reactivity | Oxidation of the primary alcohol to an aldehyde. | Access to a key intermediate for Wittig, reductive amination, and Schiff base reactions. |
| Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) at the C-Br bond. | Rapid diversification of the aromatic core to generate libraries of novel compounds. | |
| Conversion of the alcohol to a benzyl halide. | Creation of a versatile electrophilic building block for substitution reactions. | |
| Selective cleavage of the benzyl ether protecting group. | Unmasking a phenolic hydroxyl group for further functionalization. | |
| Novel Methodologies | Use as a substrate for developing chemoselective catalysts. | New catalytic systems that can differentiate between the molecule's functional groups. |
| Design of one-pot, multi-step synthetic sequences. | More efficient and sustainable routes to complex molecules. | |
| Application in continuous flow chemistry systems. | Safer, scalable, and highly controlled synthesis of derivatives. | |
| Interdisciplinary Prospects | Elaboration into scaffolds for drug discovery. | Potential development of new therapeutic agents leveraging halogen bonding and structural diversity. mdpi.com |
| Synthesis of functional monomers for polymer science. | New materials with tailored optical, electronic, or physical properties. |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| [2-(benzyloxy)-4-bromo-5-methylphenyl]carbaldehyde |
Q & A
Basic: What are the standard synthetic routes for [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol?
Methodological Answer:
The synthesis typically involves:
Phenol Protection : Benzyloxy group introduction via benzylation of a phenolic precursor (e.g., using benzyl chloride/base) to protect the hydroxyl group .
Bromination : Electrophilic aromatic substitution (e.g., with Br₂/FeBr₃ or NBS) at the para position relative to the benzyloxy group .
Methylation : Friedel-Crafts alkylation or direct methylation of the aromatic ring using methyl halides and Lewis acids .
Methanol Group Introduction : Reduction of a carbonyl precursor (e.g., aldehyde or ketone) using NaBH₄ or LiAlH₄ .
Key challenges include regioselectivity control during bromination and avoiding over-alkylation.
Advanced: How can reaction conditions be optimized to improve yield and purity in the bromination step?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., dibromination) .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .
- Catalyst Screening : FeBr₃ vs. AlBr₃ to balance reactivity and selectivity .
- In Situ Monitoring : Use HPLC or GC-MS to track reaction progress and intermediates .
Design of Experiments (DoE) can systematically evaluate variables like stoichiometry, solvent, and catalyst loading .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Essential methods:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion (m/z 307.18) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or coupling constants)?
Methodological Answer:
- 2D NMR : Use NOESY or ROESY to clarify spatial proximity of substituents (e.g., benzyloxy vs. bromine positions) .
- DFT Calculations : Compare experimental coupling constants (J-values) with computational models to validate substituent orientation .
- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., using SHELXL ).
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate for Drug Candidates : Used to synthesize analogs targeting kinase inhibitors or GPCR modulators .
- Functional Group Diversity : The bromine atom enables Suzuki-Miyaura cross-coupling for library diversification .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR) for anticancer activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute Br with Cl, I, or CF₃ to probe electronic effects .
- Positional Isomerism : Synthesize 3-bromo or 6-bromo isomers to assess steric impact on target binding .
- Metabolic Stability : Introduce deuterium at the methanol group to evaluate pharmacokinetic profiles .
Basic: What precautions are necessary for handling and storing this compound?
Methodological Answer:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the methanol group .
- Handling : Use anhydrous solvents to avoid hydrolysis of the benzyloxy group .
Advanced: What decomposition pathways occur under thermal or photolytic conditions?
Methodological Answer:
- Thermal Analysis (TGA/DSC) : Identify degradation onset temperatures (≈150°C) and byproducts (e.g., benzaldehyde from benzyloxy cleavage) .
- Photostability Studies : UV irradiation (254 nm) may induce homolytic C–Br bond cleavage; monitor via LC-MS .
Basic: How can impurities be identified and quantified during synthesis?
Methodological Answer:
- HPLC-PDA : Use C18 columns (ACN/water gradient) to separate regioisomers or unreacted intermediates .
- GC-MS : Detect volatile byproducts (e.g., benzyl alcohol from deprotection) .
Advanced: What computational tools predict reactivity or spectroscopic properties?
Methodological Answer:
- DFT (Gaussian, ORCA) : Simulate NMR chemical shifts (e.g., GIAO method) and reaction transition states .
- Molecular Dynamics (MD) : Model solvation effects on stability and reactivity .
Basic: What cross-coupling reactions are feasible with the bromine substituent?
Methodological Answer:
- Suzuki-Miyaura : Couple with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ .
- Buchwald-Hartwig : Introduce amines for diversifying into pharmacophores .
Advanced: How can enantioselective synthesis be achieved if chirality is introduced?
Methodological Answer:
- Chiral Auxiliaries : Attach a menthol-based group to the methanol moiety, followed by diastereoselective crystallization .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings .
Basic: What crystallographic methods are used for structural elucidation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : SHELXL refinement for accurate bond lengths/angles .
- Twinned Data Handling : Apply SHELXL's TWIN/BASF commands for disordered structures .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Replacement : Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalytic Bromination : Use H₂O₂/KBr in acetic acid to minimize Br₂ waste .
Basic: How do researchers address discrepancies in reported spectral data?
Methodological Answer:
- Database Cross-Validation : Compare NMR/MS data with PubChem or Reaxys entries .
- Collaborative Studies : Replicate syntheses in independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
